molecular formula C4H3F3N2S B127509 4-(Trifluoromethyl)thiazol-2-amine CAS No. 349-49-5

4-(Trifluoromethyl)thiazol-2-amine

Cat. No.: B127509
CAS No.: 349-49-5
M. Wt: 168.14 g/mol
InChI Key: OVMGTNMCYLZGLS-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is notable for its trifluoromethyl group at the 4-position, which imparts unique chemical properties and biological activities. Thiazole derivatives, including this compound, are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with trifluoromethylating agents. One common method is the reaction of 2-aminothiazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can facilitate large-scale synthesis. Catalysts and green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various N-substituted thiazole derivatives.

    Oxidation Reactions: Thiazole sulfoxides and sulfones.

    Reduction Reactions: Dihydrothiazole derivatives.

Scientific Research Applications

4-(Trifluoromethyl)thiazol-2-amine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Lacks the trifluoromethyl group, resulting in different biological activities.

    4-Methylthiazol-2-amine: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and reactivity.

    4-(Chloromethyl)thiazol-2-amine:

Uniqueness

4-(Trifluoromethyl)thiazol-2-amine is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design and development, offering enhanced bioavailability and potency compared to its analogs .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-10-3(8)9-2/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMGTNMCYLZGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188451
Record name 2-Thiazolamine, 4-(trifluoromethyl)-
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Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-49-5
Record name 4-(Trifluoromethyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolamine, 4-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazolamine, 4-(trifluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)-1,3-thiazol-2-amine
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Synthesis routes and methods I

Procedure details

A solution of 3-bromo-1,1,1-trifluoroacetone (5.0 g, 26.184 mmol) and thiourea (2.0 g, 26.184 mmol) in ethanol was heated to 50-55° C. for 2.0 h till TLC indicated completion of the reaction. The reaction mixture was concentrated and the residue made basic with 5% NaOH. The mixture was then extracted with ethyl acetate and concentrated to yield a residue which was column purified to afford 3.8 g of the desired compound: 1H NMR (300 MHz, DMSO-d6) δ 7.25 (s, 1H), 7.43 (br s, 2H); ESI-MS (m/z) 169.37 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add thiourea (4.0 g, 52.3 mmol) and 3-bromo-1,1,1-trifluoropropan-2-one (5.5 mL, 10 g, 52.3 mmol) to ethanol (100 mL) and heat at 50° C. for 2 h. Cool to room temperature and concentrate to dryness. Dissolve the residue in water and adjust the pH to >12 with 2 M NaOH. Extract with diethyl ether (4×). Dry the combined organic extracts with sodium sulfate, filter, and concentrate under vacuum. Purify the resulting material by silica gel chromatography (CH2Cl2) to obtain the title compound (6.9 g, 79%). ES/MS m/z 169 (M+1)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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